3-Phenoxyphenyl isocyanate

Description

Contextualization within the Isocyanate Chemical Class

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. poliuretanos.netmdpi.com This group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. mdpi.com The reactivity of the isocyanate group is a defining feature, making these compounds valuable intermediates in organic synthesis. rsc.org Aromatic isocyanates, where the -NCO group is attached to an aromatic ring, are generally more reactive than their aliphatic counterparts. poliuretanos.netpcimag.com This enhanced reactivity is attributed to the electronic effects of the aromatic ring. poliuretanos.net

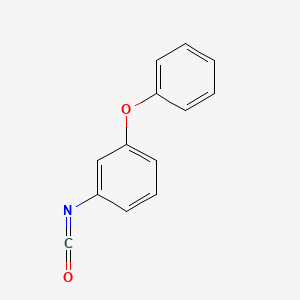

3-Phenoxyphenyl isocyanate, with the chemical formula C₁₃H₉NO₂, belongs to the family of aromatic isocyanates. lookchem.com Its structure features an isocyanate group attached to a phenyl ring, which is in turn linked to a phenoxy group. The presence of the phenoxy ether linkage introduces additional structural complexity and modulates the electronic properties of the aromatic system, influencing the reactivity of the isocyanate group. This unique structural feature distinguishes it from more common isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). mostwiedzy.pl

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| Boiling Point | 294 °C |

| Density | 1.17 g/mL at 25 °C |

| Refractive Index | n20/D 1.5925 |

| Flash Point | >230 °F (>110 °C) |

| Storage Temperature | 2-8°C |

| Solubility | Chloroform (Sparingly), DMSO (Slightly) |

(Data sourced from LookChem lookchem.com)

Historical Trajectories of Isocyanate Research Relevant to this compound

The field of isocyanate chemistry dates back to the mid-19th century. patsnap.com A pivotal moment in the history of isocyanates was the discovery of polyurethane synthesis by Otto Bayer in 1937, a reaction involving the addition of an isocyanate to a polyol. This discovery opened the door to a vast array of polymeric materials with diverse applications. patsnap.com Early research predominantly focused on diisocyanates like TDI and MDI due to their ability to form cross-linked polymers, which are the basis of polyurethane foams, elastomers, and coatings. mostwiedzy.plmdpi.com

The development of monofunctional isocyanates, and specifically those with more complex substituents like the phenoxy group, represents a later stage in the evolution of isocyanate research. The synthesis of such specialized isocyanates was driven by the need for more tailored properties in polymers and the quest for new pharmacologically active molecules. The exploration of isocyanates in agrochemical and pharmaceutical research has led to the synthesis of a wide variety of derivatives, including those with phenoxyphenyl moieties, which have shown promise in these fields. researchgate.netgoogle.com

Current Research Significance and Challenges for Phenoxyphenyl Isocyanate Derivatives

The contemporary significance of phenoxyphenyl isocyanate derivatives lies in their utility as versatile building blocks in several areas of chemical research.

In polymer chemistry , the incorporation of the phenoxyphenyl group can impart desirable properties such as thermal stability and specific solubility characteristics to polymers. epa.gov For instance, fluorinated polycarbodiimides have been synthesized from a diisocyanate monomer containing a bis(4-phenoxyphenyl) group, resulting in polymers with high glass transition temperatures and low dielectric constants. epa.gov

In the realm of medicinal chemistry and drug discovery , phenoxyphenyl isocyanate is a key reagent for synthesizing urea (B33335) derivatives that can act as receptor antagonists or enzyme inhibitors. Research has shown that trisubstituted phenyl urea derivatives, synthesized from phenoxyphenyl isocyanate, can function as neuropeptide Y5 receptor antagonists. sci-hub.se Furthermore, 1-isocyanato-3-phenoxybenzene has been explored for its potential use in cancer therapy as an immunomodulator. lookchem.com

The development of agrochemicals is another area where phenoxyphenyl isocyanates are relevant. The phenoxyphenyl substructure is present in some commercial pesticides. google.com Research into new herbicidal and insecticidal compounds often involves the synthesis of derivatives containing this moiety. researchgate.netmdpi.com

Despite their utility, there are challenges associated with the synthesis and application of phenoxyphenyl isocyanates. A primary challenge is the development of greener and safer synthesis routes that avoid the use of highly toxic reagents like phosgene (B1210022). patsnap.comresearchgate.net The synthesis of asymmetrically substituted phenoxyphenyl isocyanates with high purity can also be complex. nih.gov Furthermore, controlling the reactivity of the isocyanate group during polymerization to achieve desired polymer architectures remains an active area of research. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

Current academic research on this compound and its derivatives is focused on several key objectives:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating more efficient, selective, and environmentally benign methods for synthesizing this compound and related compounds. researchgate.netrsc.org This includes exploring non-phosgene routes and developing novel catalytic systems. patsnap.comresearchgate.net

Exploration of New Applications in Materials Science: Researchers are investigating the incorporation of the 3-phenoxyphenyl moiety into new types of polymers to enhance their thermal, mechanical, and optical properties. epa.govpatsnap.com This includes the synthesis of novel polyurethanes, polyureas, and other polymers for advanced applications. patsnap.comtue.nl

Design and Synthesis of Biologically Active Molecules: A primary objective is the use of this compound as a scaffold to design and synthesize new drug candidates and agrochemicals. tandfonline.commdpi.com This involves structure-activity relationship (SAR) studies to optimize the biological activity of the resulting derivatives. mdpi.com

Understanding Reaction Mechanisms: Detailed mechanistic studies of the reactions of this compound are crucial for controlling reaction outcomes and designing new synthetic strategies. This includes investigating the kinetics and thermodynamics of its reactions with various nucleophiles. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSXCMKZBXNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392533 | |

| Record name | 3-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87873-72-1 | |

| Record name | 3-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of 3 Phenoxyphenyl Isocyanate

Fundamental Reactivity of the Isocyanate Functional Group in Phenoxyphenyl Systems

The isocyanate group is highly reactive with compounds containing active hydrogen atoms, such as alcohols, amines, phenols, and thiols. diva-portal.orgresearchgate.net The general order of reactivity for these nucleophiles with isocyanates is: aliphatic amine > aromatic amines > alcohols > phenols > thiols. diva-portal.org The reaction proceeds via a nucleophilic addition mechanism where the nucleophile attacks the electrophilic carbon of the isocyanate group. researchgate.netmdpi.comsemanticscholar.org

The presence of a phenoxy group in the 3-position of the phenyl ring can influence the reactivity of the isocyanate group through electronic effects. While specific kinetic data for 3-phenoxyphenyl isocyanate is not extensively detailed in the provided search results, the general principles of aromatic isocyanate reactivity apply. The reaction kinetics are typically second-order, being first-order with respect to both the isocyanate and the nucleophile concentration. osti.govresearchgate.net

Reaction Pathways with Nucleophilic Reagents

The reaction of isocyanates with alcohols, known as alcoholysis, results in the formation of urethanes. wikipedia.orguni-miskolc.hu This reaction is fundamental to the production of polyurethanes. uni-miskolc.humdpi.com The reaction of an isocyanate with a phenol (B47542) derivative also yields a urethane (B1682113). rsc.org

The kinetics of urethane formation can be influenced by several factors, including the structure of the alcohol and isocyanate, the solvent, and the presence of catalysts. rsc.orgresearchgate.net The reaction of phenyl isocyanate with various alcohols has been shown to follow second-order kinetics. osti.gov The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ·mol-1. uni-miskolc.hu

In the reaction with alcohols, an excess of either the isocyanate or the alcohol can alter the reaction mechanism and kinetics. researchgate.netnih.gov For instance, in the presence of excess isocyanate, allophanate (B1242929) can be formed as an intermediate. researchgate.netnih.gov The reaction with phenolic hydroxyl groups is generally slower than with aliphatic hydroxyl groups, which can be attributed to the higher acidity and potential steric hindrance of the phenolic group. mdpi.comsemanticscholar.org

Table 1: Reactivity of Hydroxyl Groups with Isocyanates

| Hydroxyl Group Type | Relative Reactivity | Influencing Factors |

|---|---|---|

| Aliphatic | High | Steric hindrance |

Aminolysis, the reaction of an isocyanate with an amine, leads to the formation of a urea (B33335). wikipedia.orgcommonorganicchemistry.comresearchgate.net This reaction is generally very fast and does not require a catalyst. commonorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine on the isocyanate's carbonyl carbon. nih.gov The formation of polyureas occurs when a diisocyanate reacts with a compound containing two or more amine groups. wikipedia.org

The reaction to form urea is a common and straightforward method, often carried out in solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com

Isocyanates react with water in a process called hydrolysis. wikipedia.org This reaction proceeds in two main stages. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. mdpi.comsemanticscholar.org This intermediate then decomposes to yield a primary amine and carbon dioxide. mdpi.comsemanticscholar.orgwikipedia.org The amine formed is highly reactive and can subsequently react with another isocyanate molecule to form a stable urea. mdpi.comsemanticscholar.orgexcli.de This reaction sequence is utilized in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent. wikipedia.org

In an aqueous environment, the primary intermediates of isocyanate hydrolysis are the corresponding carbamic acid and the resulting amine. mdpi.comsemanticscholar.org The final products are typically the corresponding amine and, if excess isocyanate is present, the corresponding urea. excli.de For example, in the reaction of p-tolyl isocyanate with water, N,N'-di-p-tolyl urea was identified as an insoluble product. excli.de The analysis of these products can be performed using techniques such as headspace gas chromatography to measure the evolved carbon dioxide. researchgate.net

Hydrolysis Reactions and Degradation Pathways of Aromatic Isocyanates

Cyclization and Polymerization Mechanisms

Isocyanates can undergo self-reaction, including cyclization and polymerization. wikipedia.org A common cyclization reaction is the trimerization of isocyanates to form a stable six-membered isocyanurate ring. rsc.orgtue.nl This reaction is often catalyzed by various compounds, including Lewis bases and metal-containing catalysts. tue.nl The formation of isocyanurates can improve the thermal stability and flame retardancy of polyurethane materials. tue.nl

The mechanism of cyclotrimerization can proceed through different pathways, including a zwitterionic mechanism with certain catalysts. tue.nl The reaction can also lead to the formation of dimers (uretdiones). researchgate.net

Polymerization of isocyanates with diols or polyols leads to the formation of polyurethanes, while reaction with diamines or polyamines produces polyureas. wikipedia.orguni-miskolc.hu The properties of the resulting polymer are dependent on the specific monomers and reaction conditions used. mdpi.com Step-growth polymerization kinetics can be influenced by factors such as reaction concentration, which can affect the extent of cyclization versus linear chain growth. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allophanate |

| Amine |

| Carbamic acid |

| Carbon dioxide |

| Diethylenetriamine |

| Dimethylformamide (DMF) |

| Isocyanurate |

| p-Toluidine |

| p-Tolyl isocyanate |

| Phenol |

| Phenyl isocyanate |

| Polyurethane |

| Polyurea |

| Tetrahydrofuran (THF) |

| Triethylenetetramine |

| Uretdione |

| N,N'-di-p-tolyl urea |

Dimerization and Trimerization Pathways of Isocyanates

Isocyanates can undergo self-reaction to form cyclic dimers (uretdiones) and trimers (isocyanurates). These oligomerization reactions are crucial in various industrial applications, including the production of high-performance coatings and thermally stable materials. patsnap.com

Dimerization: The formation of a four-membered ring structure, a uretdione, occurs through the [2+2] cycloaddition of two isocyanate groups. This reaction is typically favored at lower temperatures. patsnap.com The dimerization process can be reversible, with the dimer dissociating back to the monomeric isocyanate upon heating. sci-hub.segoogle.com For aromatic isocyanates, this process can be catalyzed by various compounds, including tertiary amines and phosphines. google.comthieme-connect.de The use of phosphine (B1218219) catalysts, while highly effective, requires careful control to prevent undesired side reactions and the formation of higher oligomers. google.comtandfonline.com

Trimerization: The formation of a stable six-membered ring, an isocyanurate, involves the cyclotrimerization of three isocyanate molecules. This reaction is generally favored at higher temperatures or in the presence of specific catalysts. patsnap.com The isocyanurate ring structure imparts enhanced thermal stability to the resulting polymer. rsc.org The trimerization of aromatic isocyanates is promoted by a variety of catalysts, including base catalysts like alkali metal carbonates, alkoxides, and tertiary amines. mdpi.com

The general mechanism for the polymerization of isocyanates involves the formation of an active complex between a nucleophilic catalyst and the carbon of the isocyanate group. tandfonline.com Subsequent addition of isocyanate molecules determines whether a dimer, trimer, or linear polymer is formed. tandfonline.com If the chain terminates after the addition of a second molecule, a dimer is formed. If a third molecule is added before termination, a trimer is the result. tandfonline.com

| Feature | Dimerization (Uretdione Formation) | Trimerization (Isocyanurate Formation) |

|---|---|---|

| Reaction Type | [2+2] Cycloaddition | Cyclotrimerization |

| Product | Four-membered uretdione ring | Six-membered isocyanurate ring |

| Temperature Favorability | Lower temperatures patsnap.com | Higher temperatures patsnap.com |

| Catalysts | Tertiary amines, phosphines google.comthieme-connect.de | Base catalysts (alkali metal carbonates, alkoxides), tertiary amines mdpi.com |

| Reversibility | Often reversible with heat sci-hub.segoogle.com | Generally considered irreversible mdpi.com |

Isocyanurate Linkage Formation and Polyisocyanurate Chemistry

The formation of isocyanurate linkages is a key process in the synthesis of polyisocyanurate (PIR) foams, which are known for their excellent thermal insulation properties and fire resistance. wikipedia.orgacs.org The chemistry involves the cyclotrimerization of isocyanate groups, leading to a highly cross-linked polymer network. wikipedia.org

The reaction to form polyisocyanurates typically uses an excess of a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI), which reacts with a polyol. wikipedia.org At elevated temperatures and in the presence of specific trimerization catalysts, the isocyanate groups first react with themselves to form the stable isocyanurate ring structure. wikipedia.orgacs.org These isocyanurate rings then act as cross-linking points, connected by the polyol chains, to form a complex and rigid polymer structure. wikipedia.orgrsc.org

Two primary pathways for isocyanurate formation have been identified: a one-component route involving the direct cyclotrimerization of isocyanates and a two-component route that proceeds through the formation of carbamate (B1207046) and allophanate intermediates. rsc.orgresearchgate.net In the presence of an alcohol, the two-component route is often favored, where the alcohol first reacts with an isocyanate to form a carbamate. rsc.org This carbamate then reacts with another isocyanate to form an allophanate, which subsequently undergoes an addition-elimination step to yield the isocyanurate ring. rsc.org

The properties of the resulting polyisocyanurate material, such as stiffness and thermal stability, are directly related to the high cross-link density provided by the isocyanurate rings. wikipedia.orgrsc.org The breakdown of these stable isocyanurate bonds requires significantly higher temperatures compared to the urethane linkages found in standard polyurethanes. wikipedia.org

Influence of Substituents and Catalysis on Reaction Kinetics and Selectivity

The kinetics and selectivity of isocyanate reactions are profoundly influenced by the nature of substituents on the isocyanate molecule and the presence and type of catalysts.

Substituent Effects: The electronic properties of substituents on the aromatic ring of an aryl isocyanate can significantly affect its reactivity. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to an increased reaction rate with nucleophiles. scientific.net Conversely, electron-donating groups can decrease reactivity. acs.org For instance, in the reaction of phenols with isocyanates, an electron-withdrawing substituent on the phenol was found to increase the reactivity of the hydroxyl group. scientific.net However, some studies have shown that the kinetic effect of substituents on the aryl group of the isocyanate can be minimal in certain reactions. acs.org Steric hindrance from bulky substituents near the isocyanate group can also slow down the reaction rate. sci-hub.se

Catalysis: Catalysis is a cornerstone of isocyanate chemistry, controlling not only the reaction rate but also the selectivity towards specific products like urethanes, allophanates, isocyanurates, or ureas. tandfonline.comrsc.orgtandfonline.com The choice of catalyst can dramatically alter the final polymer structure and properties. tandfonline.com

Amine Catalysts: Tertiary amines are commonly used to catalyze the reaction between isocyanates and alcohols to form urethanes. rsc.org Their catalytic activity is related to their basicity. poliuretanos.net

Organometallic Catalysts: Tin compounds, such as dibutyltin (B87310) dilaurate, are highly effective catalysts for the isocyanate-hydroxyl reaction, but they are often not selective and can also catalyze side reactions with water. wernerblank.com In contrast, zirconium chelates have been found to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Anionic Catalysts: Anionic species, such as carboxylate and phenolate (B1203915) anions, are potent catalysts for isocyanurate formation. rsc.orgacs.org Studies have shown that with these catalysts, the rate of isocyanurate formation can be significantly faster than the initial urethane formation. rsc.org It has been revealed that carboxylates may act as precatalysts, reacting with the isocyanate to form a more active deprotonated amide species that is the true catalyst for trimerization. acs.org

The mechanism of catalysis can also vary. For example, in the alcohol-isocyanate reaction, tertiary amines are proposed to react via a concerted termolecular mechanism, while anionic catalysts proceed through a stepwise mechanism involving alcoholate anions. rsc.org

| Catalyst Type | Primary Reaction Catalyzed | Mechanism/Key Features | Reference |

|---|---|---|---|

| Tertiary Amines | Urethane formation, Trimerization | Activity related to basicity. Can operate via a concerted termolecular mechanism in urethane formation. | rsc.orgpoliuretanos.net |

| Organotin Compounds (e.g., DBTDL) | Urethane formation, Water reaction | Highly active but often non-selective. | wernerblank.com |

| Zirconium Chelates | Selective Urethane formation | Activates hydroxyl groups, selective for isocyanate-hydroxyl reaction over water reaction. | wernerblank.com |

| Anionic Catalysts (e.g., Carboxylates) | Isocyanurate formation (Trimerization) | Highly efficient for trimerization. May act as precatalysts, forming a more active species. | rsc.orgacs.org |

Computational Chemistry and Quantum Mechanical Investigations of Isocyanate Reaction Mechanisms

Computational chemistry and quantum mechanical calculations have become invaluable tools for elucidating the complex reaction mechanisms of isocyanates at a molecular level. uni-miskolc.hu These methods allow for the characterization of reactants, transition states, intermediates, and products, providing insights that are often difficult to obtain through experimental means alone. uni-miskolc.hu

Reaction Pathways and Energetics: Density functional theory (DFT) is a widely used method to study isocyanate reactions. For example, DFT calculations have been employed to investigate the cycloaddition reactions of nitrones with isocyanates, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. csic.es In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. csic.es

Computational studies have also been used to explore the dimerization and trimerization of isocyanates. Ab initio methods have been used to calculate the standard enthalpy of formation for various dimer structures of phenyl isocyanate, identifying the most stable configurations. mdpi.com Such calculations help in understanding the thermodynamic favorability of different reaction pathways.

Catalytic Mechanisms: Quantum chemical calculations have provided a deeper understanding of catalytic cycles. For instance, investigations into the acetate-catalyzed trimerization of aromatic isocyanates have computationally demonstrated that the acetate (B1210297) anion is a precatalyst that reacts with the isocyanate to form a more basic and highly active deprotonated amide, which is the actual catalytic species. acs.org These computational findings can guide the spectroscopic identification of reactive intermediates in the catalytic cycle. acs.org

Reactivity and Substituent Effects: Quantum mechanical calculations can also be used to rationalize the reactivity of different isocyanates. By calculating properties like electron affinities and ionization potentials, researchers can correlate the electronic structure of isocyanate-modified molecules with their experimentally observed reactivity. frontiersin.org Furthermore, computational studies can predict the activation energies for different reaction pathways, providing a quantitative measure of reactivity. acs.org For example, high-level DFT calculations have been used to predict the activation free energies for the carbamoylation of nucleobases by aryl isocyanates, with results that agree well with experimental data. acs.org

| Area of Investigation | Computational Method/Approach | Key Insights Gained | Reference |

|---|---|---|---|

| Reaction Mechanism Elucidation | Density Functional Theory (DFT), Ab initio methods | Determination of concerted vs. stepwise pathways, characterization of transition states and intermediates. | mdpi.comuni-miskolc.hucsic.es |

| Catalysis Studies | Quantum Chemical Calculations | Identification of true catalytic species, elucidation of catalytic cycles. | acs.org |

| Reactivity Prediction | Calculation of electronic properties (e.g., electron affinity, ionization potential), activation energies. | Correlation of molecular structure with reactivity, prediction of reaction rates. | acs.orgfrontiersin.org |

Spectroscopic and Analytical Methodologies for 3 Phenoxyphenyl Isocyanate Research

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopy allows for the real-time analysis of chemical reactions as they occur, providing valuable data on reaction kinetics, transient intermediates, and endpoints without the need for sampling. spectroscopyonline.com This approach is particularly advantageous for isocyanate chemistry, where reactants can be highly reactive and sampling can introduce errors or safety concerns. mt.comazom.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring isocyanate reactions in real time. azom.com Its utility stems from the strong and distinct absorption band of the isocyanate functional group (–N=C=O). remspec.com

The asymmetrical stretching vibration of the –N=C=O group produces a sharp and intense peak in a relatively clear region of the mid-infrared spectrum, typically between 2250 and 2285 cm⁻¹. remspec.com The progress of a reaction involving 3-phenoxyphenyl isocyanate can be directly monitored by observing the decrease in the intensity of this characteristic peak over time. researchgate.net Concurrently, the formation of new products, such as urethanes or ureas, can be tracked by the appearance of their corresponding absorption bands, like the amide I band. researchgate.net

Fiber-optic probes combined with Attenuated Total Reflectance (ATR) have enabled robust in situ monitoring of isocyanate reactions directly within the reaction vessel. mt.comremspec.comresearchgate.net This setup provides continuous data, allowing for precise determination of reaction rates and endpoints. remspec.com The quantitative analysis of the isocyanate concentration is based on the Beer-Lambert Law, where the absorbance of the –N=C=O peak is directly proportional to its concentration. specac.com This makes FTIR an ideal tool for ensuring that residual isocyanate levels are below regulatory thresholds, such as the 0.1 wt% limit established in the European Union for certain products. specac.comazom.com

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance indicates consumption of the isocyanate reactant. remspec.com |

| Urethane (B1682113) (–NH–C=O) | Amide I (C=O Stretch) | ~1730 - 1700 | Appearance indicates formation of a polyurethane product. |

| Amide | Amide II (N-H Bend) | ~1524 | Appearance can signal the formation of urethane or urea (B33335) linkages. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of reactants, products, and reaction intermediates in studies involving this compound. numberanalytics.com While FTIR is excellent for tracking the progression of functional groups, NMR provides comprehensive information about the entire molecular structure. numberanalytics.comcore.ac.uk

By analyzing ¹H and ¹³C NMR spectra, researchers can identify all components in a reaction mixture, including starting materials, final products, and any transient intermediates that may form. numberanalytics.com This capability is crucial for elucidating complex reaction mechanisms. numberanalytics.com Monitoring a reaction with NMR involves taking spectra at various time points to observe the decrease in reactant signals and the corresponding increase in product signals, which allows for the determination of reaction kinetics. numberanalytics.com Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can even be used to analyze complex mixtures without prior separation. numberanalytics.com In the context of this compound, NMR is used to confirm the structure of synthesized ureido derivatives and other reaction products. core.ac.ukgatech.edu

Chromatographic Separation and Detection Methods for Isocyanate Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of isocyanates and their derivatives from complex matrices. epa.govnih.gov Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a specific reagent to form a stable, easily detectable urea derivative prior to analysis. researchgate.netepa.gov

The derivatized sample is then injected into an HPLC system, typically equipped with a reverse-phase column (e.g., C18) and a suitable detector. researchgate.netsciopen.com A gradient elution using a mobile phase, often a mixture of acetonitrile (B52724) and water, is employed to separate the different components. nih.gov Detection is commonly achieved using an ultraviolet (UV) or a photodiode array (PDA) detector. epa.govsciopen.com This approach allows for the accurate quantification of residual this compound in a final product or to determine worker exposure by analyzing metabolites in biological samples. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Derivatizing Agent | Di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) | researchgate.netnih.gov |

| Column | Reverse-phase C18 (e.g., Acquity BEH C18) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | nih.govresearchgate.net |

| Detector | UV or Photodiode Array (PDA) / Mass Spectrometry (MS) | epa.govsciopen.com |

| Application | Quantification of residual isocyanates in products; analysis of metabolites. | nih.govnih.gov |

Mass Spectrometry Techniques for Identification of Reaction Products and Adducts

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a formidable tool for identifying and quantifying reaction products and adducts of this compound. researchgate.netnih.gov

In a typical LC-MS/MS analysis, the components separated by the HPLC column are introduced into the mass spectrometer. nih.gov The molecules are ionized, often using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. scispace.com For unambiguous identification, tandem mass spectrometry (MS/MS) is used. A specific parent ion (e.g., the derivatized isocyanate) is selected, fragmented, and the resulting daughter ions are detected. researchgate.net This fragmentation pattern serves as a specific "fingerprint" for the molecule, allowing for highly confident identification even at trace levels. researchgate.netnih.gov This method has been successfully used to quantify isocyanate-derived amines in hydrolyzed urine samples and to identify various adducts in complex mixtures. nih.gov

Development of Novel Analytical Probes for Isocyanate Detection

The development of novel analytical probes, or derivatizing reagents, is an active area of research aimed at improving the detection of isocyanates. nih.gov An ideal probe should react quickly and completely with the isocyanate group, and the resulting derivative should be stable and possess properties that allow for highly sensitive and selective detection. nih.gov

One such novel reagent is 1-(9-anthracenylmethyl)piperazine (MAP). nih.govgoogle.com MAP was designed to create a derivative with strong ultraviolet absorbance and fluorescence, significantly enhancing detection limits compared to older reagents. nih.gov Research comparing MAP to other reagents like 1-(2-methoxyphenyl)piperazine (MOPP) and tryptamine (B22526) (TRYP) has demonstrated its superior performance in terms of reactivity and the molar absorptivity and fluorescence response of its derivatives. nih.gov Such probes are critical for accurately measuring low concentrations of isocyanates, for instance, in air quality monitoring in occupational settings. nih.gov

| Reagent (Probe) | Relative Reactivity with Phenyl Isocyanate | Average Molar Absorptivity (L mol⁻¹ cm⁻¹) | Average Relative Fluorescence Response |

|---|---|---|---|

| 1-(9-anthracenylmethyl)piperazine (MAP) | 100 | 1.47 x 10⁵ | 100 |

| 1-(2-methoxyphenyl)piperazine (MOPP) | 88 | Not specified for this metric | Not specified for this metric |

| Tryptamine (TRYP) | 30 | 3.98 x 10⁴ | 2.27 |

| 9-(methylaminomethyl)anthracene (MAMA) | 25 | 1.38 x 10⁵ | 41.0 |

Polymer Science and Material Applications of 3 Phenoxyphenyl Isocyanate Derivatives

Novel Monomers and Building Blocks in Advanced Polymer Systems

The modification of base monomers like 3-phenoxyphenyl isocyanate is a key strategy for creating advanced polymers with highly specific functionalities. The phenoxyphenyl group provides a scaffold that can be further functionalized to introduce desired properties.

While detailed research on functionalized 3-phenoxyphenyl isocyanates is not widespread, the principles of organic synthesis allow for the conceptual design of such monomers. Functional groups could be added to the phenyl or phenoxy rings to achieve specific outcomes. For example, the introduction of fluorine-containing groups, as has been demonstrated with related diisocyanate structures, could lead to polymers with low surface energy, enhanced chemical resistance, and a lower dielectric constant. mdpi.com The synthesis of such a monomer, for instance, a fluorinated bis(4-phenoxyphenyl isocyanate), involves a multi-step process starting from the corresponding aniline (B41778) derivative. mdpi.com

Polymers based on aromatic isocyanates are frequently used in high-performance elastomers and coatings that demand excellent mechanical strength and chemical resistance. mdpi.com The integration of a monomer like this compound would be expected to contribute to these properties due to its aromatic character. In coatings, the resulting hardness and thermal stability would be beneficial for protective applications. For elastomers, the balance between the rigid phenoxyphenyl hard segments and flexible soft segments could be tailored to achieve a specific combination of elasticity and toughness. Patent literature indicates the use of this compound in formulations for specialized applications, such as conductive pastes for electronics, suggesting its utility in creating materials with specific performance characteristics. rsc.org

Non-Isocyanate Polyurethane (NIPU) Pathways and Their Relevance to Aromatic Isocyanate Alternatives

Growing health and safety concerns over the use of toxic isocyanates and their precursor, phosgene (B1210022), have driven significant research into alternative chemistries for producing polyurethanes. specificpolymers.comacs.org This has led to the development of non-isocyanate polyurethanes (NIPUs), which offer a more sustainable and safer route to materials with properties comparable to traditional polyurethanes.

The most prominent NIPU pathway involves the reaction of cyclic carbonates with amines. mdpi.com This method avoids the use of isocyanates altogether and often utilizes carbon dioxide as a C1 source for the synthesis of the cyclic carbonate precursors, adding to its green credentials. The reaction produces polyhydroxyurethanes, where the urethane (B1682113) linkage is accompanied by a hydroxyl group, which can promote adhesion and provide sites for further chemical modification. acs.org

Other NIPU synthesis routes include the transurethanization reaction between a polycarbamate and a polyol. acs.org These pathways are highly relevant in the context of aromatic isocyanates like this compound because they provide a direct, safer alternative for creating aromatic polyurethane-like structures. specificpolymers.com As regulations on isocyanate exposure become stricter, the development and commercialization of NIPU technologies are expected to accelerate, providing viable substitutes for conventional polyurethane systems in a wide range of applications, from foams to coatings and elastomers.

Biological Interactions and Toxicological Pathways of Aromatic Isocyanates, with Implications for 3 Phenoxyphenyl Isocyanate

Mechanisms of Biological Reactivity

The toxicity of isocyanates is intrinsically linked to their high chemical reactivity. basicmedicalkey.com The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles, such as the amine (-NH2), hydroxyl (-OH), and sulfhydryl (-SH) groups present in biological molecules. basicmedicalkey.comcdc.gov This reactivity drives the initial molecular events that can lead to toxicity and sensitization.

Upon entering the body, isocyanates can covalently bind to a variety of biological macromolecules, forming adducts. This process is a critical initiating step in their toxicological pathway. Proteins are a major target for adduct formation. Isocyanates have been observed to bind to several key proteins found in the skin, airways, and serum. basicmedicalkey.com

Notable protein targets include:

Albumin: As a major serum protein, albumin readily forms adducts with isocyanates, and these modified proteins may act as neo-antigens, triggering an immune response. basicmedicalkey.comresearchgate.net

Keratin: This structural protein in the skin is a target for dermal isocyanate exposure. basicmedicalkey.com

Hemoglobin: Adducts with hemoglobin have been investigated as potential biomarkers of exposure. koreascience.kr

Tubulin: Binding to this cytoskeletal protein in airway epithelial cells can lead to local disturbances and impaired cilia function. basicmedicalkey.comnih.gov

The reaction typically occurs at the N-terminus of peptides or with nucleophilic side chains of amino acids. nih.gov Studies with various isocyanates have shown a preference for reaction with the N-terminal amine group of peptides. nih.gov

In addition to proteins, isocyanates can also form adducts with DNA. koreascience.kr In vitro studies have demonstrated that compounds like TDI can bind to DNA, and these adducts can be persistent. koreascience.kr The formation of DNA adducts is a significant concern as it can lead to genetic damage. acs.org Research on 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate has shown the formation of adducts with deoxyadenosine, deoxyguanosine, and deoxycytidine. acs.org

| Macromolecule | Biological Location/Function | Significance of Adduct Formation |

|---|---|---|

| Albumin | Serum Protein | Formation of neo-antigens, potential trigger for immune response. basicmedicalkey.comresearchgate.net |

| Keratin | Skin Protein | Primary target in dermal exposure pathways. basicmedicalkey.com |

| Tubulin | Airway Epithelial Cells | Can impair ciliary function and disrupt epithelial integrity. basicmedicalkey.comnih.gov |

| DNA | Cell Nucleus | Potential for genetic damage and cytotoxicity. koreascience.krnih.gov |

| Glutathione | Intracellular Antioxidant | Involved in detoxification pathways; depletion can lead to oxidative stress. basicmedicalkey.comnih.gov |

As electrophilic agents, isocyanates can interact with cellular nucleophiles beyond proteins and DNA, contributing to cellular stress and damage. Some aromatic isocyanates have been shown to induce gene mutations and chromosomal damage in short-term tests. basicmedicalkey.com Studies on methyl isocyanate (MIC) have demonstrated its capacity to induce DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes. nih.govresearchgate.net The molecular mechanisms involve the phosphorylation of proteins associated with DNA damage response, such as ATM and H2AX, and the induction of oxidative stress, leading to the formation of lesions like 8-hydroxy-2'-deoxyguanosine. nih.gov This suggests that exposure to isocyanates can trigger pathways leading to genetic instability and cell death. nih.govresearchgate.net

Immunological Responses and Sensitization Mechanisms

Isocyanates are well-documented sensitizers, meaning that after an initial exposure, subsequent encounters with even minute amounts of the substance can trigger a potent immune reaction. cdc.govca.gov This sensitization is the basis for the most common health effect associated with this class of chemicals: occupational asthma. researchgate.netnih.gov

Isocyanate-induced asthma is one of the most frequently reported types of occupational asthma globally. researchgate.netnih.govnih.gov The condition typically develops after a latency period of asymptomatic exposure, which can range from weeks to years. cdc.govatsjournals.org Once an individual is sensitized, asthmatic reactions can be triggered by exposure to isocyanate concentrations far below established occupational exposure limits. cdc.gov

The precise mechanisms are complex and not fully elucidated, but an immunologic basis is highly probable. researchgate.netatsjournals.org Key aspects of the response include:

Antibody Production: While not consistently found in all cases, specific IgE antibodies can be detected in some individuals with isocyanate asthma. atsjournals.orgqdcxjkg.com The presence of specific IgG antibodies is more common, though their role in the pathology of asthma is less clear, and they may serve more as a marker of exposure. nih.govatsjournals.org

Inflammatory Response: Exposure to isocyanates leads to inflammation of the airways, characterized by the infiltration of immune cells like eosinophils and lymphocytes. nih.govresearchgate.net

Airway Hyperresponsiveness: Sensitized individuals often develop non-specific bronchial hyperresponsiveness, a state where the airways become reactive to a variety of stimuli. qdcxjkg.comnih.gov

The clinical presentation can involve early, late, or dual asthmatic reactions following exposure. qdcxjkg.com The development of asthma is not solely dependent on inhalation; dermal exposure is also a significant pathway for inducing sensitization. basicmedicalkey.comcdc.gov

While inhalation is a primary route of exposure, skin contact is also a critical pathway for isocyanate toxicity and sensitization. Direct skin contact can cause irritation and allergic contact dermatitis, a form of dermal sensitization. basicmedicalkey.comnih.govamericanchemistry.com

Crucially, multiple lines of evidence from animal, clinical, and epidemiological studies suggest that skin exposure can contribute to the development of respiratory sensitization and isocyanate asthma. basicmedicalkey.comcdc.govnih.gov Animal models have consistently shown that dermal application of isocyanates like MDI, TDI, and HDI can induce systemic sensitization, leading to an asthmatic response upon subsequent inhalation challenge. cdc.govnih.govnih.gov This suggests that the skin can be an effective route for initiating the immune response that ultimately manifests in the lungs. americanchemistry.comosha.gov Isocyanate asthma has been reported in work settings where respiratory exposures are low but the potential for skin contact is high. basicmedicalkey.comnih.gov

| Response Type | Key Features | Associated Conditions |

|---|---|---|

| Respiratory Sensitization | Development of specific immune reactivity (e.g., IgE, IgG) following inhalation or dermal exposure. nih.govatsjournals.org Characterized by a latency period. atsjournals.org | Isocyanate-Induced Asthma, Rhinitis. cdc.govnih.gov |

| Dermal Sensitization | Immune response initiated by skin contact. basicmedicalkey.comamericanchemistry.com Can be confirmed with patch testing. basicmedicalkey.com | Allergic Contact Dermatitis. nih.gov |

| Airway Inflammation | Infiltration of inflammatory cells (eosinophils, neutrophils) into the bronchial mucosa. nih.govresearchgate.net | Contributes to symptoms of asthma and bronchitis. nih.gov |

| Hypersensitivity Pneumonitis | A less common, flu-like lung disease involving inflammation of the alveoli. nih.govnih.govsafeworkhealth.com.au | Presents with fever, cough, and shortness of breath. nih.gov |

Systemic Toxicity and Organ-Specific Effects (e.g., Respiratory Tract, Neurotoxicity)

The primary target for isocyanate toxicity is the respiratory tract. epa.gov Acute inhalation exposure can cause powerful irritation to the mucous membranes, leading to symptoms like sore throat, coughing, and chest tightness. cdc.gov Chronic exposure can lead to the development of occupational asthma, chronic bronchitis, and a potential acceleration in the decline of lung function. nih.govnih.gov High concentrations of diisocyanates can have direct toxic effects on the mucous membranes of the respiratory system. nih.gov

While the respiratory system is the main focus, other organ systems may be affected. There have been reports of potential neurotoxic effects associated with isocyanate exposure. basicmedicalkey.comresearchgate.net Symptoms described in some case reports following acute or chronic exposure include headache, lightheadedness, insomnia, and impaired gait. basicmedicalkey.com However, systematic reviews of the literature have found insufficient evidence to establish a causal association between diisocyanate exposure and neurotoxicity. researchgate.netnih.govnih.gov These reviews often highlight limitations in the existing studies, such as poor exposure assessment and the presence of confounding exposures to other chemicals. nih.gov Animal toxicology studies have generally not shown evidence of primary neurotoxic effects from diisocyanates. nih.gov

Bio-monitoring and Biomarker Development for Exposure Assessment

Biomonitoring is a critical tool for assessing occupational exposure to isocyanates and the effectiveness of control measures. nih.gov Due to the high reactivity of isocyanates, it is not feasible to measure the parent compound directly in biological matrices like blood or urine. nih.gov Instead, biomonitoring focuses on detecting metabolites or adducts formed after the isocyanate has entered the body.

For aromatic isocyanates, the most common biomonitoring strategy involves the analysis of their corresponding diamines in urine or plasma after hydrolysis. nih.govnih.gov In the case of 3-phenoxyphenyl isocyanate, exposure would likely be assessed by measuring its corresponding diamine, 3-phenoxyaniline (B129670), in a urine sample collected at the end of a work shift. nih.gov The short half-life of these diamines in urine, typically 2 to 4 hours, makes them good indicators of recent exposure. nih.gov

In addition to free diamines, protein and DNA adducts are also valuable biomarkers. Isocyanates can bind to proteins in the blood, such as hemoglobin and albumin, to form adducts. These protein adducts have a longer half-life than urinary diamines and can provide an indication of exposure over a longer period, corresponding to the lifespan of the protein. researchgate.net For example, hemoglobin adducts can reflect exposure over the lifetime of red blood cells. researchgate.net DNA adducts are also of interest as they can indicate potential genotoxic effects. researchgate.net

Immunologic biomarkers, such as isocyanate-specific IgG and IgE antibodies, can also be measured in the blood. While IgG antibodies are generally considered a marker of exposure rather than a predictor of disease, the presence of specific IgE antibodies can be indicative of sensitization and an increased risk of developing occupational asthma. nih.gov

Table 1: Potential Biomonitoring Strategies for this compound

| Biomarker Type | Matrix | Analyte | Half-life | Information Provided |

| Metabolite | Urine | 3-Phenoxyaniline | Short (hours) | Recent exposure |

| Protein Adduct | Blood | This compound-hemoglobin/albumin adducts | Long (days to months) | Cumulative exposure |

| Immunologic | Blood | This compound-specific IgE/IgG | Variable | Sensitization/Exposure |

In Vitro and In Vivo Model Systems for Toxicity Studies

The toxicity of isocyanates is evaluated using a combination of in vitro (cell-based) and in vivo (animal) model systems. These studies are essential for understanding the mechanisms of toxicity and for hazard identification.

In Vitro Models: In vitro studies are valuable for investigating the cellular and molecular mechanisms of isocyanate toxicity. lifelinecelltech.com Various cell types are used to model the different routes of exposure and target organs. For inhalation exposure, which is a primary concern for isocyanates, cell lines derived from the human respiratory tract, such as bronchial epithelial cells, are commonly used. lifelinecelltech.com Dermal exposure can be studied using cultured skin cells like keratinocytes and fibroblasts. lifelinecelltech.com

A study on the effects of an isocyanate equivalent, N-succinimidyl N-methylcarbamate, on neuroblastoma cells in vitro demonstrated the potential for isocyanates to induce cell cytotoxicity and protein dysfunction, highlighting the neurotoxic potential of this class of compounds. ane.pl Such models could be adapted to investigate the specific effects of this compound on neuronal cells.

In Vivo Models: Animal models, most commonly rodents, are used to study the systemic effects of isocyanate exposure. epa.gov Inhalation is the most relevant route of administration for assessing the respiratory toxicity of isocyanates. epa.gov These studies can evaluate a range of endpoints, including respiratory irritation, sensitization, and the development of asthma-like symptoms. epa.gov Dermal application is used to study skin sensitization and irritation. epa.gov

For instance, animal models have demonstrated that skin exposure to isocyanates can lead to sensitization, and subsequent inhalation can trigger an asthmatic response. epa.gov In vivo studies on other isocyanates have also revealed dose-dependent corneal toxicity, indicating that isocyanate vapors can pose a significant hazard to the eyes. arvojournals.org While no specific in vivo data exists for this compound, these established models would be the standard approach for its toxicological evaluation.

Table 2: Model Systems for Isocyanate Toxicity Assessment

| Model Type | Examples | Endpoints Investigated | Relevance for this compound |

| In Vitro | Human bronchial epithelial cells, Keratinocytes, Neuroblastoma cells | Cytotoxicity, Genotoxicity, Inflammatory responses, Protein dysfunction | Assessment of respiratory, dermal, and neurotoxic potential. |

| In Vivo | Rodents (rats, mice) | Respiratory sensitization, Skin irritation and sensitization, Systemic toxicity, Carcinogenicity | Evaluation of overall health effects and dose-response relationships. |

Risk Assessment Frameworks and Occupational Health Research

Risk assessment for chemicals like this compound is a systematic process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. anitechgroup.com Given the known hazards of aromatic isocyanates, such as respiratory and skin sensitization, a thorough risk assessment is crucial for ensuring worker safety. aviva.io

Occupational exposure limits (OELs) are a key component of risk management. For isocyanates, OELs are typically set at very low levels due to their high toxicity. hsa.iesysco-env.co.uk For example, in the United Kingdom, the workplace exposure limit for most isocyanates is 0.02 mg/m³ as an 8-hour time-weighted average and 0.07 mg/m³ as a 15-minute short-term exposure limit. sysco-env.co.uk In the United States, the Occupational Safety and Health Administration (OSHA) has set a ceiling limit of 0.02 parts per million for MDI. sysco-env.co.uk While no specific OEL has been established for this compound, the limits for other aromatic isocyanates provide a benchmark. nj.gov

Occupational health research for isocyanates focuses on several key areas:

Exposure Assessment: Developing more sensitive and specific methods for both air and biological monitoring to accurately quantify worker exposure. mdpi.com

Hazard Characterization: Using in vitro and in vivo models to better understand the mechanisms of isocyanate-induced diseases, particularly occupational asthma.

Health Surveillance: Implementing medical surveillance programs for workers exposed to isocyanates. These programs often include pre-employment screening and regular follow-ups with questionnaires, spirometry (lung function testing), and sometimes biomonitoring. aviva.io

Control Measures: Evaluating the effectiveness of engineering controls (e.g., ventilation), administrative controls, and personal protective equipment (PPE) in reducing exposure. nsw.gov.au

The overarching goal of these risk assessment frameworks and research efforts is to prevent the development of occupational diseases associated with isocyanate exposure. aviva.io For a compound like this compound, in the absence of specific data, a precautionary approach would be taken, applying the stringent control measures and health surveillance protocols established for other hazardous aromatic isocyanates.

Environmental Fate and Degradation Mechanisms of Aromatic Isocyanates, with Consideration for 3 Phenoxyphenyl Isocyanate

Hydrolytic Stability and Environmental Persistence in Aquatic Systems

The dominant fate process for aromatic isocyanates in aquatic environments is rapid hydrolysis. nih.govqsardb.org The isocyanate functional group is highly electrophilic and reacts readily with nucleophiles, including water. imrpress.com This reaction proceeds in a two-step process. First, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. pflaumer.com This intermediate then quickly decomposes to yield a primary aromatic amine and carbon dioxide gas. researcher.liferubber.or.krkoreascience.kr

For 3-phenoxyphenyl isocyanate, this initial hydrolysis reaction would produce 3-phenoxyaniline (B129670) and carbon dioxide.

However, the resulting aromatic amine is typically more reactive towards the parent isocyanate than water is. cdc.gov Consequently, if concentrations of the isocyanate are sufficient, the newly formed amine will rapidly react with another isocyanate molecule. This second reaction forms a highly stable and generally insoluble substituted polyurea linkage. cdc.govresearchgate.net Therefore, the ultimate product of isocyanate hydrolysis in water is not the free amine but rather a solid polyurea. ecetoc.org

While the parent aromatic isocyanate is non-persistent in water due to its rapid hydrolysis, the resulting polyurea products are exceptionally stable. nih.gov Studies on the polyureas formed from analogous aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), have demonstrated extreme resistance to further hydrolysis. researchgate.netepa.gov The estimated hydrolytic half-lives for these polyureas under environmental conditions (25°C, pH 4-9) range from tens of thousands to millions of years. researchgate.netepa.gov This indicates that while the initial isocyanate is transient, it is converted into an extremely persistent solid material in aquatic systems.

Interactive Data Table: Environmental Persistence of Aromatic Isocyanates and Their Hydrolysis Products

| Compound Class | Environmental Compartment | Primary Fate Process | Reaction Rate | Primary Product(s) | Persistence of Product(s) |

| Aromatic Isocyanates | Aquatic Systems | Hydrolysis | Rapid (minutes to hours) nih.gov | Aromatic Amines, Polyureas | Polyureas: Extremely High (Half-life of 10,000s to millions of years) researchgate.net |

| Aromatic Isocyanates | Atmosphere | OH Radical Oxidation | Fast (Half-life ~1 day) ecetoc.org | Oxidized aromatic compounds | Low to Moderate |

| Polyureas | Aquatic/Soil | Hydrolysis | Extremely Slow | Aromatic Amines | N/A |

| Aromatic Amines | Soil/Aquatic Systems | Biodegradation | Variable (days to months) | Catechols, CO2, H2O, NH3 | Low |

Biodegradation Pathways and Microbial Metabolism

Biodegradation is not a significant fate process for the parent aromatic isocyanate compounds in the environment. nih.gov The rate of abiotic hydrolysis is substantially faster, meaning the isocyanates are transformed into amines and polyureas before significant microbial action can occur. nih.gov

The environmental fate of the hydrolysis products, however, is influenced by microbial processes.

Aromatic Amines: The aromatic amine produced from hydrolysis (e.g., 3-phenoxyaniline from this compound) can be susceptible to biodegradation. Numerous bacterial strains are capable of utilizing monocyclic aromatic amines as a source of carbon and energy. nih.govresearcher.life Aerobic degradation pathways typically initiate with oxidation of the aromatic ring by dioxygenase enzymes, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and ammonia (B1221849). nih.govnih.gov

Polyureas: In contrast, the polyurea products are considered recalcitrant to biodegradation. Their high molecular weight, extreme insolubility, and the stability of the urea (B33335) linkages make them highly resistant to microbial attack. epa.gov Their persistence is therefore governed by the extremely slow rate of abiotic hydrolysis rather than biodegradation.

Photo-degradation and Atmospheric Chemistry

Aromatic isocyanates released into the atmosphere will exist primarily in the vapor phase or adsorbed to particulate matter. tue.nl Their fate in the atmosphere is governed by photochemical reactions rather than hydrolysis, as the reaction with water vapor is not significant. ecetoc.org

The primary degradation mechanism for aromatic isocyanates in the troposphere is oxidation by hydroxyl radicals (•OH). ecetoc.org This reaction is relatively rapid, with an estimated atmospheric half-life of approximately one day for compounds like TDI and MDI. ecetoc.org Quantum chemistry studies indicate that for aromatic isocyanates, the reaction proceeds primarily through the addition of the hydroxyl radical to the aromatic ring, rather than an attack on the isocyanate group itself. acs.org

Direct photo-degradation from sunlight can also occur. Polyurethanes derived from aromatic isocyanates are known to be susceptible to UV radiation, which leads to degradation and yellowing. pflaumer.comdtic.mil This suggests that the aromatic structure within this compound is also susceptible to photolytic degradation. The photo-Fries rearrangement is one identified mechanism for the photodegradation of the urethane (B1682113) linkage in polymers derived from these compounds. dtic.mil

Fate in Soil and Sediment Environments

When aromatic isocyanates contaminate soil or sediment, their fate is determined by a combination of hydrolysis and sorption. nih.gov

Hydrolysis: In moist or wet soils, hydrolysis remains the dominant transformation pathway, mirroring the process in aquatic systems. The isocyanate will react with soil water to form the corresponding amine and, ultimately, highly persistent polyurea solids. tue.nl

Sorption: Due to their chemical properties, aromatic isocyanates and their polyurea products are expected to exhibit strong sorption to soil and sediment organic matter. nih.gov This process, measured by the soil organic carbon-water (B12546825) partition coefficient (Koc), significantly limits their mobility. chemsafetypro.com High Koc values indicate that the compounds will be strongly bound to soil particles and are unlikely to leach into groundwater or be readily transported in surface water. nih.govchemsafetypro.com The resulting polyureas, being insoluble solids, will be effectively immobile.

The combination of rapid hydrolysis and strong sorption means that aromatic isocyanates are not expected to migrate significantly in soil or sediment. They are effectively sequestered at the point of contamination, where they are converted into persistent polyurea residues. nih.gov

Environmental Monitoring and Detection Strategies for Isocyanate Residues

The high reactivity of isocyanates poses a challenge for their direct detection in environmental samples. Analytical strategies therefore rely on derivatization, a process where the isocyanate is reacted with a reagent at the time of sampling to form a stable, easily detectable derivative. researchgate.netnih.gov

Air sampling is the most common form of isocyanate monitoring. Samples are typically collected by drawing air through an impinger containing a derivatizing agent in solution or through a filter impregnated with the reagent. nih.govepa.gov For water or soil samples, an extraction step into an appropriate solvent would be followed by the same derivatization process.

Common derivatizing agents for aromatic isocyanates include:

1-(2-Methoxyphenyl)piperazine (B120316) (MPP) nih.govresearchgate.net

1-(2-Pyridyl)piperazine researchgate.net

1-(9-Anthracenylmethyl)piperazine (MAP) cdc.gov

Once derivatized, the stable urea products are analyzed using various chromatographic techniques. High-performance liquid chromatography (HPLC) is the most widely used method, often coupled with sensitive detectors. nih.gov

Interactive Data Table: Analytical Methods for Aromatic Isocyanate Detection

| Analytical Technique | Detector(s) | Sample Medium | Derivatization Required? | Common Derivatizing Agent(s) | Detection Limit Range |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Fluorescence (FL), Electrochemical | Air, Water, Soil (post-extraction) | Yes | MPP, MAP, Tryptamine | Low (e.g., ~0.04 µg/mL for TDI derivative) epa.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | Air, Water, Soil (post-extraction) | Yes | Various amines, alcohols | Low to moderate |

| Colorimetric Methods (e.g., Swype® pads) | Visual Color Change | Surfaces | Yes (reagent in pad) | Proprietary | Qualitative/Semi-quantitative (~3-5 µg) rsc.org |

| High-Performance Thin-Layer Chromatography (HPTLC) | Densitometer, Visual | Air | Yes | 1-(2-pyridyl)piperazine | Very Low (e.g., 2 µg/m³) |

Future Research Directions and Sustainable Chemistry Initiatives for 3 Phenoxyphenyl Isocyanate

Development of Bio-based Precursors and Renewable Feedstocks for Isocyanate Synthesis

The chemical industry is witnessing a significant shift towards renewable feedstocks to reduce reliance on petroleum-based sources and mitigate environmental impact. researchgate.netresearchgate.net For aromatic isocyanates, this involves exploring various bio-based precursors.

Researchers are developing robust routes to renewable aromatic diisocyanates from sources like D-galactose. researchgate.netresearchgate.net This process can involve steps such as Eastwood olefination, Diels-Alder cycloaddition, and a mild electrochemical decarboxylative aromatization. researchgate.netresearchgate.net Such methods offer a pathway to fully renewable aromatic diisocyanates without the need for high-pressure gases or expensive transition metals. researchgate.netresearchgate.net

Other promising renewable feedstocks for isocyanate synthesis include:

Fatty acids derived from sources like algae biomass. researchgate.netacs.org

Lignin , a complex polymer found in the cell walls of plants, which can be a source for bio-based aromatic compounds. nih.govchemrxiv.org

Vegetable oils , such as castor oil, soybean oil, and rapeseed oil, which are being investigated for the production of bio-polyols and, increasingly, bio-based isocyanates. nih.govrsc.org

Cashew nut shell liquid (CNSL) , a non-edible bio-source rich in natural phenols like cardanol, which can be converted into cyanate (B1221674) esters as precursors. rsc.org

Renewable Feedstocks for Isocyanate Synthesis

| Feedstock | Potential for Aromatic Isocyanates | Key Advantages |

|---|---|---|

| D-galactose | Direct route to renewable terephthalates and aromatic diisocyanates. researchgate.netresearchgate.net | Avoids high-pressure gases and costly transition metals. researchgate.netresearchgate.net |

| Lignin | Source of bio-based aromatic compounds like bisguaiacol F diisocyanate (BGI). nih.govchemrxiv.org | Utilizes a readily available and abundant biomass source. nih.gov |

| Fatty Acids (from algae, etc.) | Can be converted to isocyanates via Curtius rearrangement in flow chemistry. researchgate.netacs.org | Sustainable and amenable to distributed manufacturing. researchgate.netacs.org |

| Cashew Nut Shell Liquid (CNSL) | Can be used to synthesize cyanate esters, which are isocyanate precursors. rsc.org | Non-edible bio-source, not competing with the food industry. rsc.org |

Innovations in Non-Phosgene Synthesis Technologies for Aromatic Isocyanates

The conventional synthesis of isocyanates involves the use of highly toxic phosgene (B1210022) gas. rsc.orgadhesivesmag.comnih.gov Consequently, a major focus of green chemistry is the development of non-phosgene synthesis routes. nih.govdigitellinc.comionike.com

Key innovative non-phosgene technologies include:

Thermal Decomposition of Carbamates: This is considered one of the most promising non-phosgene methods. mdpi.comresearchgate.net It involves the synthesis of a carbamate (B1207046) intermediate, which is then thermally cracked to produce the isocyanate. mdpi.comresearchgate.net This route avoids the use of chlorides, simplifying purification and enhancing product quality. nih.gov

Curtius Rearrangement: This method utilizes the thermal or photochemical decomposition of carboxylic azides to form isocyanates. researchgate.netlibretexts.org When combined with flow chemistry, this technique allows for the safe preparation and conversion of high-energy intermediates in a scalable process. researchgate.netacs.org

Reductive Carbonylation of Nitroaromatics: This approach offers a direct synthesis of isocyanates from nitro compounds and has been a subject of extensive research. digitellinc.comnwo.nl Computational and experimental studies are ongoing to understand the reaction mechanism and optimize conditions for industrial application. digitellinc.com

Urea-based Processes: This method uses urea (B33335), alcohol, and amines as raw materials to synthesize carbamates, which are then decomposed to isocyanates. nih.gov The byproducts, alcohol and ammonia (B1221849), can be recycled, making it a "zero emission" process. nih.gov

Comparison of Non-Phosgene Isocyanate Synthesis Routes

| Technology | Description | Advantages |

|---|---|---|

| Thermal Decomposition of Carbamates | A two-step process involving the formation and subsequent thermal cracking of a carbamate intermediate. mdpi.comresearchgate.net | Avoids the use of phosgene and corrosive byproducts like HCl. nih.govresearchgate.net |

| Curtius Rearrangement | Decomposition of carboxylic azides to isocyanates, often facilitated by flow chemistry. researchgate.netlibretexts.org | Safe, efficient, and scalable for producing isocyanates from renewable sources. researchgate.netacs.org |

| Reductive Carbonylation of Nitroaromatics | Direct synthesis of isocyanates from nitro compounds, though it can require forcing conditions. digitellinc.comnwo.nl | Offers a more direct route compared to other non-phosgene methods. digitellinc.com |

| Urea-based Processes | Utilizes urea as a carbonyl source to produce carbamates for subsequent decomposition. nih.gov | Cost-effective raw materials and potential for a "zero emission" process. nih.gov |

Green Solvents and Catalytic Systems for Environmentally Benign Production

The choice of solvents and catalysts plays a crucial role in the environmental footprint of chemical production. Research into green solvents for polyurethane production, which involves isocyanates, has identified promising alternatives to conventional, often toxic, fossil-fuel-based solvents like toluene (B28343) and N,N-dimethylformamide (DMF). ugent.be

Catalytic Systems: The development of efficient and recyclable catalysts is key to sustainable isocyanate production. Research has focused on:

Group VIII Transition Metal Catalysts: These are highly effective for the carbonylation of nitroaromatic compounds. researchgate.net

Nickel-promoted Magnetic Iron Oxide Catalysts: These have been developed for the non-phosgene synthesis of N-substituted carbamates. ionike.com A key advantage is their easy separation using an external magnetic field, allowing for catalyst recovery and reuse. ionike.com

Heterogeneous Catalysts: Solid acid catalysts like zeolites, clays, and metal oxides are being used in various organic syntheses to create more environmentally benign processes. nih.gov

Green Solvents and Catalytic Systems for Isocyanate-Related Processes

| Category | Examples | Key Benefits |

|---|---|---|

| Green Solvents | D-limonene, Cyrene, various bio-based solvents. ugent.bevertecbiosolvents.com | Reduced toxicity, lower VOC emissions, and a smaller carbon footprint. ugent.bevertecbiosolvents.com |

| Advanced Catalytic Systems | Group VIII transition metals, Nickel-promoted magnetic iron oxide, Heterogeneous acid catalysts. ionike.comresearchgate.netnih.gov | High efficiency, recyclability, and promotion of environmentally benign reaction pathways. ionike.comresearchgate.net |

Advanced Materials Design for Reduced Isocyanate Volatility and Exposure Risk

A significant health concern with isocyanates is their volatility, which can lead to inhalation exposure. covestro.comsafeworkaustralia.gov.au Advanced materials design aims to reduce this risk by developing products with lower vapor pressures.

A key strategy has been the development of polyisocyanates from isocyanate monomers. covestro.com For example, hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) can be partially polymerized into pre-polymers. covestro.comsafeworkaustralia.gov.au These polyisocyanates are less volatile and contain less free isocyanate monomer, thereby reducing the inhalation hazard during handling and application. covestro.com

Further research is focused on creating novel material formulations that inherently reduce the release of isocyanates. This includes the design of waterproof cast alternatives in the medical field that exhibit lower isocyanate release compared to traditional fiberglass casts. mdpi.com Additionally, incorporating biofillers like rice hulls and coffee chaff into polyurethane foams can enhance mechanical properties without increasing the amount of isocyanates, offering a more sustainable and potentially safer product. iastate.edu

Strategies for Reducing Isocyanate Volatility and Exposure

| Strategy | Description | Impact on Exposure Risk |

|---|---|---|

| Development of Polyisocyanates | Partial polymerization of isocyanate monomers (e.g., HDI, TDI) into larger molecules. covestro.comsafeworkaustralia.gov.au | Significantly reduces vapor pressure and volatility, lowering the risk of inhalation exposure. covestro.com |

| Novel Material Formulations | Designing products that inherently release fewer isocyanates, such as specialized medical casts. mdpi.com | Lowers isocyanate exposure for workers in specific applications. mdpi.com |

| Incorporation of Biofillers | Using bio-based fillers in polyurethane foams to enhance properties without increasing isocyanate content. iastate.edu | Reduces the overall amount of isocyanates needed, thereby lowering potential exposure. iastate.edu |

Enhanced Understanding of Low-Level Exposure Effects and Long-Term Health Outcomes

Isocyanates are potent respiratory and skin sensitizers. chemscape.comnih.gov A primary health concern is the development of occupational asthma, which can be triggered by even very low levels of exposure in sensitized individuals. chemscape.comca.gov Long-term health effects can also include chronic bronchitis, reduced lung function, and dermatitis. blueturtleltd.co.uk

Future research in this area is focused on:

Mechanisms of Sensitization: A clearer understanding of how sensitization occurs, whether through inhalation or skin contact, is needed. epa.gov

Low-Level Exposure: More research is required to determine the long-term health outcomes of chronic, low-level exposure to isocyanates. chemscape.commichigan.gov

Carcinogenicity: While some isocyanates like 2,4-TDI are classified as possible human carcinogens, the carcinogenic potential of many other isocyanates requires further investigation. nih.govosha.gov

Non-Asthma Health Effects: Health effects other than asthma, such as rhinitis, conjunctivitis, and hypersensitivity pneumonitis, are often less evaluated and require more attention. nih.gov

Health Effects of Isocyanate Exposure

| Health Effect | Description | Key Research Focus |

|---|---|---|

| Respiratory Sensitization (Asthma) | An allergic reaction in the lungs that can be triggered by low-level exposure in sensitized individuals. chemscape.comca.gov | Understanding the mechanism of sensitization and the impact of single high exposures versus chronic low-level exposures. safeworkaustralia.gov.au |

| Skin Sensitization and Irritation | Can cause dermatitis, redness, and itching. blueturtleltd.co.uk Skin contact may also lead to respiratory sensitization. epa.gov | Investigating the link between skin exposure and the development of respiratory allergies. nih.gov |

| Irritation of Eyes, Nose, and Throat | Common effects of short-term exposure to isocyanate vapors. chemscape.com | Establishing clear dose-response relationships for irritant effects. michigan.gov |

| Potential Carcinogenicity | Some isocyanates are suspected of causing cancer. safeworkaustralia.gov.auosha.gov | Conducting more extensive epidemiological studies to assess the cancer risk in exposed workers. nih.gov |

Computational Modeling and Machine Learning in Isocyanate Chemistry and Toxicology

Computational tools are becoming indispensable in advancing our understanding of isocyanate chemistry and toxicology. researchgate.netmdpi.com

Molecular Simulations: These methods are used to model the phase behavior of isocyanates, which is crucial for understanding their thermodynamic properties and predicting their behavior in various applications. nsf.govacs.org This can be particularly useful for isocyanates lacking experimental data. nsf.govacs.org Mathematical modeling can also be used to design and optimize reactor equipment for isocyanate synthesis. mdpi.com